molecular formula C7H10N2 B1588944 5,6-Dimethylpyridin-3-amine CAS No. 66093-07-0

5,6-Dimethylpyridin-3-amine

Cat. No.: B1588944
CAS No.: 66093-07-0
M. Wt: 122.17 g/mol
InChI Key: FVIPZEZSEOZNTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethylpyridin-3-amine is an organic compound belonging to the class of pyridines It is characterized by a pyridine ring substituted with two methyl groups at positions 5 and 6, and an amino group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5,6-Dimethylpyridin-3-amine involves the reduction of 2-chloro-5,6-dimethyl-3-nitropyridine. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst (Pd/C) and a base such as triethylamine in methanol . The reaction is typically carried out under an atmosphere of hydrogen at a pressure of 40-45 psi for about 16 hours.

Industrial Production Methods: Industrial production methods for this compound often involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form more saturated amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Saturated amines.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

5,6-Dimethylpyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Comparison with Similar Compounds

    2,6-Dimethylpyridin-3-amine: Similar structure but with different substitution pattern.

    4-Dimethylaminopyridine: Contains a dimethylamino group at position 4 instead of an amino group at position 3.

Uniqueness: 5,6-Dimethylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups at positions 5 and 6, combined with the amino group at position 3, make it a versatile compound for various applications.

Properties

IUPAC Name

5,6-dimethylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-5-3-7(8)4-9-6(5)2/h3-4H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIPZEZSEOZNTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90439502
Record name 5,6-Dimethylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66093-07-0
Record name 5,6-Dimethylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dimethylpyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dimethylpyridin-3-amine
Reactant of Route 2
Reactant of Route 2
5,6-Dimethylpyridin-3-amine
Reactant of Route 3
Reactant of Route 3
5,6-Dimethylpyridin-3-amine
Reactant of Route 4
5,6-Dimethylpyridin-3-amine
Reactant of Route 5
5,6-Dimethylpyridin-3-amine
Reactant of Route 6
Reactant of Route 6
5,6-Dimethylpyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.